Introduction: The Analytical Imperative for Isotopic Labeling
Introduction: The Analytical Imperative for Isotopic Labeling
An In-Depth Technical Guide to the Chemical Structure of Fleroxacin-d3 (hydrochloride)
The Core Structure: Fleroxacin
To understand the labeled compound, we must first master the parent molecule. Fleroxacin is a synthetic fluoroquinolone antibiotic characterized by a core 4-oxo-1,4-dihydroquinoline structure.[2] This scaffold is crucial for its biological activity.
Key Structural Features:
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Quinolone Core: The fundamental bicyclic system responsible for intercalating with bacterial DNA.
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Carboxylic Acid at C3: Essential for binding to the DNA gyrase enzyme complex.
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Fluoro Group at C6: Enhances cell penetration and significantly increases the potency of the antibiotic against a range of bacteria.[1]
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Piperazinyl Ring at C7: Broadens the antibacterial spectrum, particularly against Gram-negative bacteria like Pseudomonas aeruginosa.[3][4]
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Fluoro Group at C8: Contributes to the molecule's pharmacokinetic profile and potency.
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2-Fluoroethyl Group at N1: Modulates the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
Mechanism of Action: A Structural Perspective
The therapeutic effect of Fleroxacin is derived from its ability to inhibit two critical bacterial enzymes: DNA gyrase and topoisomerase IV.[1][3][5] These enzymes are vital for managing DNA topology during replication, transcription, and repair. Fleroxacin's planar quinolone ring system stacks with DNA bases, while the C3-carboxylic acid and C4-keto groups chelate magnesium ions within the enzyme-DNA complex. This stabilizes the complex, leading to double-strand DNA breaks and ultimately, bacterial cell death.[5] The substituents on the core structure fine-tune this interaction, enhancing binding affinity and antibacterial efficacy.
Caption: Fleroxacin's mechanism of action targeting bacterial DNA enzymes.
The Deuterium Label: Fleroxacin-d3
Fleroxacin-d3 is the stable isotope-labeled analog of Fleroxacin, where three hydrogen atoms on the N-methyl group of the piperazine ring have been replaced with deuterium (2H).[6]
Molecular Formula: C17H15D3F3N3O3[7]
Causality of Deuteration: The Analytical Advantage
The choice to place the deuterium atoms on the N-methyl group is a deliberate and strategic decision rooted in the principles of mass spectrometry and chemical stability.
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Mass Shift: The three deuterium atoms increase the monoisotopic mass of the molecule by approximately 3 Da. This mass difference is easily resolved by a mass spectrometer, allowing the instrument to distinguish between the analyte (Fleroxacin) and the internal standard (Fleroxacin-d3) simultaneously.
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Chemical Inertness: Deuterium and hydrogen have nearly identical chemical properties. Therefore, Fleroxacin-d3 exhibits the same chromatographic retention time, ionization efficiency, and fragmentation pattern as Fleroxacin. This co-elution is critical for correcting for variations in sample preparation, injection volume, and matrix effects during analysis.
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Metabolic Stability: The C-D bond is stronger than the C-H bond (Kinetic Isotope Effect). Placing the label on the N-methyl group, a site less prone to metabolic cleavage compared to other positions, ensures that the deuterium label is not lost during metabolic processes, preserving the integrity of the internal standard.
The Hydrochloride Salt: Enhancing Practical Utility
Fleroxacin-d3 is supplied as a hydrochloride salt (HCl). This formulation is not arbitrary; it is a standard practice in pharmaceutical chemistry to improve the physicochemical properties of a compound. The basic nitrogen atom in the piperazine ring is protonated by hydrochloric acid to form a quaternary ammonium salt.
Molecular Formula (Hydrochloride): C17H16D3ClF3N3O3[6]
Rationale for Salt Formation:
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Enhanced Solubility: The hydrochloride salt is significantly more soluble in aqueous solutions and polar organic solvents compared to the freebase form. This is crucial for preparing accurate stock solutions and standards for bioanalytical assays.
-
Improved Stability: The salt form is often more crystalline and less hygroscopic, leading to better long-term stability and easier handling of the solid material.
Caption: Rationale for the hydrochloride salt formation of Fleroxacin-d3.
Comprehensive Structural Identification
A summary of the key chemical identifiers for both the parent compound and its deuterated analog is presented below for direct comparison.
| Property | Fleroxacin | Fleroxacin-d3 (hydrochloride) |
| IUPAC Name | 6,8-Difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid[2][3] | 6,8-Difluoro-1-(2-fluoroethyl)-7-(4-(methyl-d3)-1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride |
| Molecular Formula | C17H18F3N3O3[8][9][10] | C17H16D3ClF3N3O3[6] |
| Molecular Weight | 369.34 g/mol [8][10] | 408.82 g/mol [6] |
| CAS Number | 79660-72-3[3][8] | Not consistently available; refers to parent |
| SMILES | CN1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CCF)F[2][10] | O=C(C1=CN(CCF)C2=C(C=C(F)C(N3CCN(C([2H])([2H])[2H])CC3)=C2F)C1=O)O.Cl[6] |
Experimental Protocols and Workflow
The true value of Fleroxacin-d3 (hydrochloride) is realized in its application. Below are validated, trustworthy protocols that form the basis of its use in a research setting.
Protocol 1: Preparation of a 1.0 mg/mL Primary Stock Solution
This protocol ensures the accurate preparation of a concentrated stock solution, which is the first step in any quantitative analysis.
Materials:
-
Fleroxacin-d3 (hydrochloride) solid
-
Methanol (LC-MS Grade) or DMSO
-
Calibrated analytical balance
-
Class A volumetric flask (e.g., 1 mL or 5 mL)
-
Micropipettes
Procedure:
-
Weighing: Accurately weigh approximately 1.0 mg of Fleroxacin-d3 (hydrochloride) using an analytical balance. Record the exact weight to four decimal places. Causality: Gravimetric measurement is the most accurate method for preparing primary standards.
-
Dissolution: Quantitatively transfer the weighed solid into a 1 mL Class A volumetric flask. Add approximately 0.7 mL of methanol or DMSO. Vortex gently for 30 seconds to dissolve the solid completely. Causality: Using a Class A flask ensures volumetric accuracy. Methanol or DMSO are chosen for their ability to fully solubilize the compound.[6]
-
Dilution to Volume: Once fully dissolved, add methanol or DMSO dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask.
-
Homogenization: Cap the flask and invert it 15-20 times to ensure a homogenous solution.
-
Calculation: Calculate the precise concentration of the stock solution based on the exact weight and the flask volume.
-
Concentration (mg/mL) = Weight (mg) / Volume (mL)
-
-
Storage: Transfer the solution to a labeled, amber glass vial and store at -20°C or -80°C for long-term stability.[6] Causality: Amber glass protects the compound from photodegradation, and low temperatures minimize solvent evaporation and chemical degradation.
Workflow 2: Bioanalytical Quantification using LC-MS/MS
This workflow illustrates how Fleroxacin-d3 (hydrochloride) is used as an internal standard (IS) to quantify Fleroxacin in a plasma sample.
Caption: Bioanalytical workflow using Fleroxacin-d3 as an internal standard.
Workflow Explanation:
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Internal Standard Spiking: A known, fixed amount of Fleroxacin-d3 (IS) is added to every sample, calibrator, and quality control sample at the beginning of the process.
-
Extraction: A protein precipitation or liquid-liquid extraction method is used to remove proteins and other interferences from the plasma, simultaneously extracting both the analyte and the IS. Any loss during this multi-step process will affect both compounds equally.
-
LC Separation: The extract is injected into an HPLC system. The analyte and IS, being chemically identical, co-elute from the column as a single chromatographic peak.
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MS/MS Detection: In the mass spectrometer, the instrument is set to monitor specific mass-to-charge (m/z) transitions for both Fleroxacin and Fleroxacin-d3. This is known as Multiple Reaction Monitoring (MRM) and provides exquisite selectivity.
-
Quantification: The instrument measures the peak area for both compounds. A ratio of the analyte peak area to the IS peak area is calculated. This ratio is used to plot a calibration curve, from which the concentration of Fleroxacin in the unknown samples is determined. The ratio corrects for any variability throughout the analytical process, ensuring a highly accurate and precise result.
Conclusion
The chemical structure of Fleroxacin-d3 (hydrochloride) is a product of deliberate design, optimized for the rigorous demands of modern bioanalysis. The core Fleroxacin scaffold provides the necessary chemical properties for chromatographic co-elution, while the strategic placement of three deuterium atoms on the N-methyl group offers a stable, non-exchangeable mass shift essential for mass spectrometric detection. Finally, its formulation as a hydrochloride salt ensures the practical solubility and stability required for routine laboratory use. Understanding this synergy of core structure, isotopic labeling, and salt form is paramount for any researcher employing this critical reagent for the accurate quantification of Fleroxacin.
References
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Global Substance Registration System. (n.d.). FLEROXACIN. Retrieved from [Link]
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Wikipedia. (n.d.). Fleroxacin. Retrieved from [Link]
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Patsnap Synapse. (2024). What is Fleroxacin used for? Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Fleroxacin. PubChem Compound Database. Retrieved from [Link]
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Fass, R. J. (1992). A multicenter comparative study of the in vitro activity of fleroxacin and other antimicrobial agents. PubMed. Retrieved from [Link]
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Patsnap Synapse. (2024). What is the mechanism of Fleroxacin? Retrieved from [Link]
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